molecular formula C14H15NO B8170008 2-Methoxybiphenyl-4-ylmethylamine

2-Methoxybiphenyl-4-ylmethylamine

Cat. No.: B8170008
M. Wt: 213.27 g/mol
InChI Key: XFIDSQYURRKHSR-UHFFFAOYSA-N
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Description

2-Methoxybiphenyl-4-ylmethylamine is an organic compound that belongs to the class of biphenyl derivatives It consists of a biphenyl core with a methoxy group at the 2-position and a methylamine group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxybiphenyl-4-ylmethylamine typically involves the following steps:

    Suzuki-Miyaura Coupling: This method is commonly used to form the biphenyl core.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding oxides or quinones.

    Reduction: The compound can be reduced to form various reduced derivatives, depending on the reducing agent used.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are used under appropriate conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the biphenyl core.

Scientific Research Applications

2-Methoxybiphenyl-4-ylmethylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methoxybiphenyl-4-ylmethylamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

  • 2-Methoxy-5-(phenylamino)methylphenol
  • 4-((4-Methoxyphenyl)amino)methyl-N,N-dimethylaniline
  • 2-(Anilinomethyl)phenol

Uniqueness: 2-Methoxybiphenyl-4-ylmethylamine is unique due to its specific substitution pattern on the biphenyl core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

(3-methoxy-4-phenylphenyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO/c1-16-14-9-11(10-15)7-8-13(14)12-5-3-2-4-6-12/h2-9H,10,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFIDSQYURRKHSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CN)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of N-(2-methoxybiphenyl-4-ylmethyl)-phthalimide (0.414 g) in chloroform (5.0 mL) was added dropwise a mixture of hydrazinemonohydrate (0.241 g) and ethanol (1.0 mL), and the resulting mixture was stirred at room temperature for 31 hours. The insoluble material was filtered out, and the filtrate was partitioned between dichloromethane (40 mL) and water (15 mL). The organic layer was washed with brine (10 mL), dried over anhydrous sodium sulfate and concentrated under reduced pressure to give the title compound (0.259 g).
Name
N-(2-methoxybiphenyl-4-ylmethyl)-phthalimide
Quantity
0.414 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two

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